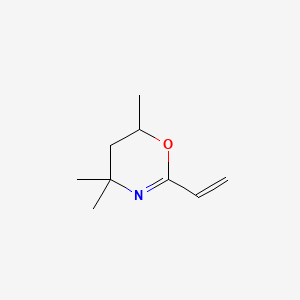![molecular formula C12H10O3 B1606247 [1,1'-Biphenyl]-2,3',4-triol CAS No. 4190-05-0](/img/structure/B1606247.png)
[1,1'-Biphenyl]-2,3',4-triol
Übersicht
Beschreibung
[1,1'-Biphenyl]-2,3',4-triol, also known as 2,3',4-trihydroxy-[1,1'-biphenyl]-2'-ol, is a phenolic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.
Wirkmechanismus
The mechanism of action of [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
[1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, it has been shown to protect against oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol in lab experiments include its antioxidant, anti-inflammatory, and anticancer activities. It can be used to study the mechanisms of these activities and to develop potential therapeutic agents. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol. One direction is to study the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of this compound in the treatment of metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective therapeutic agents based on its structure and properties.
Conclusion
In conclusion, [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol is a phenolic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective therapeutic agents based on its structure and properties.
Synthesemethoden
There are different methods for synthesizing [1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol, including the Suzuki-Miyaura cross-coupling reaction and the oxidative coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of [1,1'-Biphenyl]-2,3',4-triol',4-trihydroxybiphenyl with boronic acid in the presence of a palladium catalyst, while the oxidative coupling reaction involves the reaction of this compound',4-trihydroxybiphenyl with a strong oxidant, such as ceric ammonium nitrate.
Wissenschaftliche Forschungsanwendungen
[1,1'-Biphenyl]-[1,1'-Biphenyl]-2,3',4-triol',4-triol has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(3-hydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-3-1-2-8(6-9)11-5-4-10(14)7-12(11)15/h1-7,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWTVWZCZMWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063344 | |
| Record name | [1,1'-Biphenyl]-2,3',4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4190-05-0 | |
| Record name | [1,1′-Biphenyl]-2,3′,4-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4190-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2,3',4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,3',4-triol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,3',4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-2,3',4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















